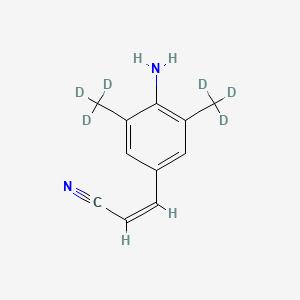
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) is a high-performance polymer known for its excellent mechanical properties and thermal stability. This compound is commonly used in the production of polycarbonates, which are widely utilized in various industrial applications due to their durability and resistance to impact and heat .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) typically involves a polycondensation reaction between carbonic dichloride (phosgene) and bisphenol A (4,4-(1-methylethylidene)bisphenol) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of high molecular weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The process involves the continuous addition of reactants and the removal of by-products to achieve high efficiency and yield .
化学反応の分析
Types of Reactions
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) undergoes various chemical reactions, including:
Substitution Reactions: The polymer can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield bisphenol A and other degradation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic solutions are used, often at elevated temperatures to accelerate the reaction.
Major Products Formed
Substitution Reactions: Products include modified polycarbonates with different functional groups.
Hydrolysis: Major products include bisphenol A and carbonic acid derivatives.
科学的研究の応用
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of high-strength, lightweight materials for automotive and aerospace industries
作用機序
The mechanism of action of carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) involves the formation of strong covalent bonds between the monomer units, resulting in a highly stable polymer network. The molecular targets include the hydroxyl groups of bisphenol A, which react with carbonic dichloride to form the polymer backbone .
類似化合物との比較
Similar Compounds
Polycarbonate: Similar in structure and properties, but may differ in specific monomer units used.
Polyester: Shares some mechanical properties but differs in chemical composition and thermal stability.
Polyurethane: Similar applications in industry but has different chemical resistance and flexibility.
Uniqueness
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) is unique due to its combination of high thermal stability, mechanical strength, and resistance to chemical degradation. These properties make it particularly suitable for demanding applications in various fields .
特性
CAS番号 |
129510-06-1 |
|---|---|
分子式 |
C37H42Cl2O5 |
分子量 |
637.6 g/mol |
IUPAC名 |
carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol |
InChI |
InChI=1S/C21H26O2.C15H16O2.CCl2O/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h4-11,15,22-23H,12-14H2,1-3H3;3-10,16-17H,1-2H3; |
InChIキー |
OEOXQBZCMXOVIU-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl |
正規SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl |
関連するCAS |
129510-06-1 |
同義語 |
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohexylidene)bisphenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













